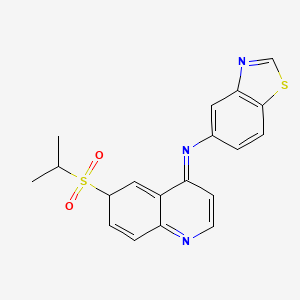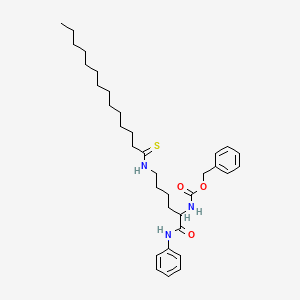
Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiomyristoyl is a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This compound has garnered significant attention due to its broad anticancer activity and minimal effects on non-cancerous cells . Sirtuins, particularly SIRT2, play crucial roles in various biological processes, including gene silencing, DNA repair, and chromosomal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiomyristoyl involves the preparation of the building block, L-Fmoc-Lysine(thiomyristoyl)-OH. This process typically follows these steps :
Fmoc Protection: The lysine residue is protected with an Fmoc group.
Thiomyristoylation: The protected lysine is then reacted with thiomyristoyl chloride in the presence of a base to form the thiomyristoyl derivative.
Purification: The product is purified using techniques such as HPLC and characterized using NMR and LCMS.
Industrial Production Methods
Industrial production methods for thiomyristoyl are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiomyristoyl primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve thiomyristoyl chloride and a base such as triethylamine.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiomyristoyl can yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Thiomyristoyl has a wide range of scientific research applications :
Chemistry: Used as a tool compound to study the inhibition of SIRT2 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating cellular processes such as gene expression, DNA repair, and cell cycle progression.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting c-Myc-driven cancers.
Industry: Utilized in the development of novel anticancer drugs and as a research tool in drug discovery.
Wirkmechanismus
Thiomyristoyl exerts its effects by inhibiting the deacetylase activity of SIRT2 . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound promotes c-Myc ubiquitination and degradation, thereby exerting its anticancer effects . The molecular targets and pathways involved include the regulation of microtubular proteins and the modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AGK2: Another SIRT2 inhibitor with anticancer properties.
SirReal2: A selective SIRT2 inhibitor with different binding characteristics.
Tenovin-6: A SIRT2 inhibitor with potent anticancer activity.
Uniqueness
Thiomyristoyl is unique due to its high specificity for SIRT2 and its ability to inhibit demyristoylation activity, which is not observed with other SIRT2 inhibitors . This specificity makes it a valuable tool for studying SIRT2 functions and developing targeted therapies.
Eigenschaften
Molekularformel |
C34H51N3O3S |
|---|---|
Molekulargewicht |
581.9 g/mol |
IUPAC-Name |
benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39) |
InChI-Schlüssel |
CJQGLLUJIVNREL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



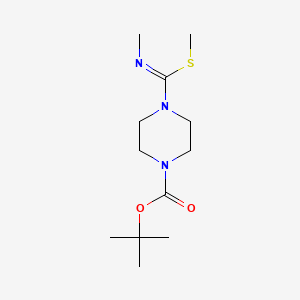
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
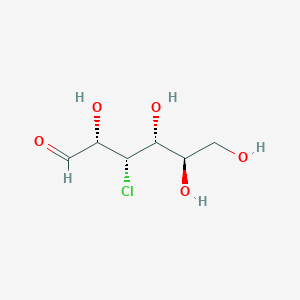
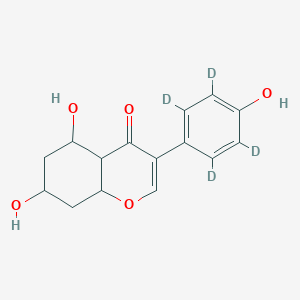
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)
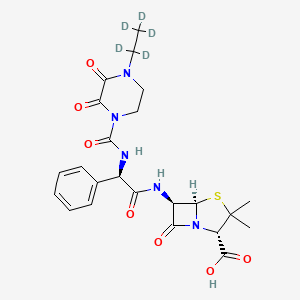

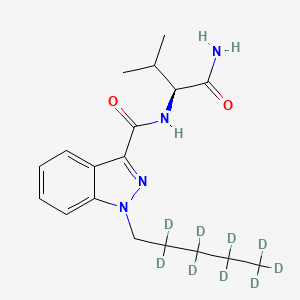
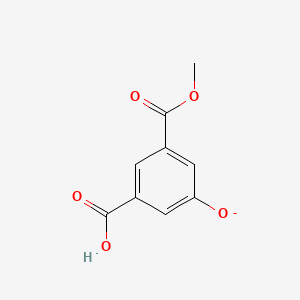
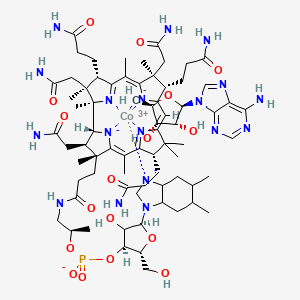
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
